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Compound of Interest

Compound Name: N-Phenylmaleimide

Cat. No.: B1203476

This guide provides an in-depth overview of the spectroscopic data for N-Phenylmaleimide, a
compound of significant interest in chemical synthesis and materials science. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible
(UV-Vis) spectroscopic characteristics, offering valuable data for researchers, scientists, and
professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from *H NMR, 13C NMR, IR, and UV-
Vis spectroscopy for N-Phenylmaleimide.

'H Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCls)

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
Aromatic protons
7.47-7.32 m 5H
(CeH5s)
Olefinic protons (-
6.84 S 2H

CH=CH-)
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Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer's field
strength. The aromatic protons often appear as a complex multiplet.[1][2]

13C Nuclear Magnetic Resonance (NMR) Data

Solvent: Chloroform-d (CDCls)

Chemical Shift (8) ppm Assignment

169.5 Carbonyl carbons (C=0)
134.4 Olefinic carbons (-CH=CH-)
131.2 Aromatic C (quaternary)
129.4 Aromatic CH

128.7 Aromatic CH

126.9 Aromatic CH

Note: The assignment of aromatic carbons can be complex and may require advanced NMR
techniques for unambiguous identification.

Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.chemicalbook.com/SpectrumEN_941-69-5_1HNMR.htm
https://www.rsc.org/suppdata/d2/cy/d2cy00545j/d2cy00545j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203476?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

C=0 stretching (imide,
~1710 Strong

symmetric)

C=0 stretching (imide,
~1770 Strong )

asymmetric)
~1500, ~1600 Medium-Strong C=C stretching (aromatic)

C-H stretching (aromatic and
~3080 Weak o

olefinic)

C-H bending (aromatic, out-of-
~690, ~760 Strong

plane)

Note: The exact peak positions and intensities can be influenced by the sampling method (e.g.,
KBr pellet, thin film, or solution).[3][4][5][6][7]

Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Solvent: Methanol

Amax (nm) Molar Absorptivity (g)
~220 Not specified
~280 Not specified

Note: Molar absorptivity values are often not reported in general databases but can be
determined experimentally via Beer-Lambert law calibration.[3][9]

Experimental Methodologies

The data presented in this guide are typically acquired using standard spectroscopic
techniques. The general protocols are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: A small amount of N-Phenylmaleimide (typically 5-10 mg) is dissolved
in approximately 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCIs), ina 5
mm NMR tube.

 Instrumentation: *H and 3C NMR spectra are recorded on a high-field NMR spectrometer, for
instance, a 400 or 500 MHz instrument.[1]

o Data Acquisition:

o For 'H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise
ratio.

o For 3C NMR, a proton-decoupled experiment is typically performed to simplify the
spectrum and enhance the signal of the carbon nuclei.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are
referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane -
TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): A small amount of N-Phenylmaleimide is finely
ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure
to form a transparent or translucent pellet.[5]

e Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

» Data Acquisition: A background spectrum of the empty sample compartment or a pure KBr
pellet is first recorded. The sample pellet is then placed in the beam path, and the sample
spectrum is acquired. The instrument software automatically subtracts the background to
produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Sample Preparation: A stock solution of N-Phenylmaleimide is prepared by accurately
weighing a small amount of the compound and dissolving it in a known volume of a UV-
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grade solvent, such as methanol.[9] This solution is then diluted to an appropriate
concentration to ensure the absorbance falls within the linear range of the instrument
(typically 0.1 to 1 AU).

e Instrumentation: The analysis is performed using a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: A cuvette containing the pure solvent is used as a reference. The sample
cuvette, containing the N-Phenylmaleimide solution, is placed in the sample path. The
instrument scans a range of wavelengths (e.g., 200-400 nm) and records the absorbance,
plotting it against the wavelength to identify the absorption maxima (Amax).

Analytical Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like N-Phenylmaleimide.
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General Workflow for Spectroscopic Analysis of N-Phenylmaleimide
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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